2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
2-Chloro-6-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide (C₂₂H₁₇ClFN₃O₂, MW 409.845 g/mol) is a benzamide derivative featuring a 5-oxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group at the N1 position. The benzamide core is further substituted with chloro and fluoro groups at the 2- and 6-positions, respectively. Key physicochemical properties include:
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c1-25-13-7-5-12(6-8-13)22-10-11(9-16(22)23)21-18(24)17-14(19)3-2-4-15(17)20/h2-8,11H,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEBIJXJHVZPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry. This method allows for the efficient and scalable production of complex molecules by continuously flowing reactants through a reactor. The use of automated systems and real-time monitoring ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- The 5-oxopyrrolidin group in the target compound introduces a polar lactam ring, improving solubility compared to the hydroxy-phenylpropan-2-yl side chains in Compounds 5–8 .
Fluorinated Benzamide Derivatives
describes 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide , a structurally related benzamide with:
Comparison with Target Compound :
| Property | Target Compound | Compound |
|---|---|---|
| Electron-Withdrawing Groups | Cl, F | Br, F, CF₃ |
| Aromatic Substituents | 2-Cl, 6-F | 2-CF₃-O, 4-Br, 5-F |
| XLogP | 5.7 | Estimated >6.0 |
- The trifluoropropoxy group in ’s compound enhances metabolic stability due to the strong C-F bonds, whereas the methoxyphenyl group in the target compound may undergo demethylation .
- Bromine’s bulkiness in ’s compound could sterically hinder target binding compared to the smaller chloro group in the target compound .
Heterocyclic Benzamide Analogues
lists 2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide , which replaces the 5-oxopyrrolidin group with an imidazopyridine ring:
| Property | Target Compound | Imidazopyridine Analogue |
|---|---|---|
| Core Structure | 5-Oxopyrrolidin | Imidazo[1,2-a]pyridine |
| Hydrogen Bond Donors | 1 | 1 |
| XLogP | 5.7 | Similar (~5.7) |
Key Differences :
- The 5-oxopyrrolidin in the target compound offers conformational flexibility and hydrogen-bonding capacity, favoring solubility and interaction with polar residues .
Research Implications
- Substituent Effects : Chloro and fluoro groups at the 2- and 6-positions are conserved across analogues, suggesting their role in electronic modulation or metabolic resistance .
- Heterocyclic Moieties : The 5-oxopyrrolidin group balances lipophilicity and polarity, making it advantageous for oral bioavailability compared to fully aromatic systems .
- Synthetic Feasibility : High-yield acylation methods (e.g., 90% yield in ) support scalable synthesis of fluorinated benzamides .
Biological Activity
The compound 2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H17ClF N3O2
- Molecular Weight: 345.77 g/mol
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, including:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties through the inhibition of specific signaling pathways involved in tumor growth.
- Antimicrobial Properties: The compound has shown potential antimicrobial activity against various bacterial strains, indicating its utility in treating infections.
- Inhibition of Enzymatic Activity:
-
Cellular Interaction:
- Docking studies have indicated that this compound can bind effectively to target proteins, influencing cellular signaling pathways related to apoptosis and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Moderate activity against bacteria | |
| Enzyme Inhibition | Potential MPO inhibitor |
Case Studies
-
Anticancer Study:
A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. -
Antimicrobial Testing:
In vitro testing against common pathogens revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. -
Enzyme Inhibition Assays:
The compound was evaluated for its ability to inhibit MPO activity in human blood samples. Results indicated a significant reduction in MPO activity, supporting its potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
